GNE-617
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Overview
Description
GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound has shown significant potential in reducing NAD levels in various cell lines, making it a promising candidate for cancer treatment .
Mechanism of Action
Target of Action
GNE-617 is a potent and competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the NAD salvage pathway, which is essential for cellular metabolism and survival .
Mode of Action
This compound interacts with NAMPT, inhibiting its biochemical activity . This inhibition leads to a significant reduction in NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . The EC50 values of this compound range from 0.54nM to 4.69nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD salvage pathway . By inhibiting NAMPT, this compound disrupts this pathway, leading to a significant reduction in cellular NAD levels . This disruption affects a wide array of cellular metabolic processes that are dependent on NAD, leading to broad metabolic defects .
Pharmacokinetics
In vitro ADME assessments show that this compound has an optimal combination of metabolic stability, MDCK permeability, and protein binding . This suggests that this compound has good bioavailability. In animal studies, this compound demonstrated low plasma clearance in monkeys and dogs, and moderate clearance in mice and rats . The oral bioavailability in these animals ranged from 29.4% to 65.2% .
Result of Action
The primary result of this compound’s action is a significant reduction in cell proliferation and motility . This is attributed to the reduced activity of NAD-dependent deacetylases, as cells fail to deacetylate -tubulin-K40 and histone H3-K9 . Following NAD depletion by >95%, cells lose the ability to regenerate ATP . This leads to cell death, primarily through oncosis, which is driven by the loss of plasma membrane homeostasis once ATP levels are depleted by >20-fold .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in xenograft models of cancer was shown to be influenced by the presence or absence of 10 μM Nicotinic Acid . Moreover, the sensitivity of different cell lines to this compound can vary, indicating that the cellular environment can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
GNE-617 interacts with the enzyme NAMPT, reducing the NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . This interaction results in a greater than 95% reduction in NAD levels, with EC50 values ranging from 0.54nM to 4.69nM .
Cellular Effects
This compound has potent antiproliferative effects on various cell lines, including U251, HT1080, PC3, MiaPaCa2, and HCT116 . It influences cell function by reducing NAD levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to NAMPT, an enzyme involved in the salvage pathway of NAD synthesis . By inhibiting NAMPT, this compound reduces NAD levels, leading to ATP reduction and loss of cell viability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a time-dependent decrease in NAD levels in various cell lines
Metabolic Pathways
This compound is involved in the NAD synthesis pathway by inhibiting the enzyme NAMPT
Subcellular Localization
Given its role as an inhibitor of NAMPT, it is likely to be found in the cytosol where NAMPT is typically localized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-617 involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: The 3,5-difluorophenylsulfonyl group is introduced via a sulfonylation reaction.
Attachment of the benzyl group: The benzyl group is attached through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the benzylimidazo[1,2-a]pyridine with the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, stringent reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GNE-617 primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
GNE-617 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of NAMPT and its effects on NAD biosynthesis.
Biology: Employed in cell culture studies to investigate its antiproliferative effects on cancer cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to reduce NAD levels and inhibit tumor growth.
Industry: Utilized in the development of new drugs targeting NAMPT and related pathways
Comparison with Similar Compounds
Similar Compounds
GNE-618: Another NAMPT inhibitor with similar potency and mechanism of action.
GNE-643: A structurally distinct NAMPT inhibitor with comparable cellular potency.
GNE-875: Another NAMPT inhibitor with different physiochemical properties.
Uniqueness
GNE-617 stands out due to its optimal combination of in vitro metabolic stability, permeability, and protein binding. It has shown potent antiproliferative effects on various cancer cell lines and significant antitumor effects in xenograft models, making it a promising candidate for further development .
Properties
IUPAC Name |
N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDVXQQZLHVEQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.